tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate
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Overview
Description
Molecular Structure Analysis
The isoxazole ring is characterized by a labile N–O bond capable of cleavage, allowing for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations2.Chemical Reactions
Isoxazoles can undergo various chemical reactions due to the presence of the labile N–O bond in the isoxazole ring. For instance, α-halohydrazones/ketoximes can be transformed into trisubstituted pyrazoles/disubstituted isoxazoles by treatment with phosphine, acyl chloride, and a base1.
Scientific Research Applications
Isoxazole and its analogs constitute an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are of immense importance because of their wide spectrum of biological activities and therapeutic potential . Here are some general applications of isoxazole derivatives:
- Analgesic : Isoxazole derivatives have shown potential as analgesics .
- Anti-inflammatory : They have been used in anti-inflammatory treatments .
- Anticancer : Some isoxazole derivatives have shown anticancer properties .
- Antimicrobial : They have been used in antimicrobial treatments .
- Antiviral : Some isoxazole derivatives have shown antiviral properties .
- Antidepressant : They have been used in antidepressant treatments .
The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .
Safety And Hazards
The safety and hazards associated with isoxazoles can vary widely depending on their specific structure. It’s important to handle all chemicals with care and to follow appropriate safety protocols3.
Future Directions
The field of isoxazole chemistry continues to be an active area of research, with ongoing efforts to develop new synthetic methods and to explore the biological activities of novel isoxazole compounds2.
Please note that this information is general and may not apply specifically to “tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate”. For detailed information on this specific compound, further research or consultation with a subject matter expert may be necessary.
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)16-10(15)14-5-7-8(4-12)13-17-9(7)6-14/h7,9H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEGZOIWPHWOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)ON=C2CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate |
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